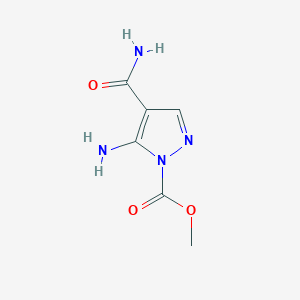![molecular formula C18H26FN3O B12884439 2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol CAS No. 645406-42-4](/img/structure/B12884439.png)
2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol is a chemical compound with a complex structure that includes a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of a strong acid and an oxidizing agent.
Introduction of the Fluoro Group:
Attachment of the Pentyl Chain: The pentyl chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by a pentylamine derivative.
Formation of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form a tetrahydroquinoline derivative.
Substitution: The fluoro group can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed under hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including infectious diseases and cancer.
Biological Studies: It can be used as a probe to study the biological pathways involving quinoline derivatives.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethyl{(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol: This compound is similar but has a chloro group instead of a fluoro group.
2-(Ethyl{(4S)-4-[(7-bromoquinolin-4-yl)amino]pentyl}amino)ethan-1-ol: This compound has a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-(Ethyl{(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a more potent and selective compound for its intended applications.
Eigenschaften
CAS-Nummer |
645406-42-4 |
|---|---|
Molekularformel |
C18H26FN3O |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-[ethyl-[(4S)-4-[(7-fluoroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C18H26FN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
ULYOVKGJIQUSST-AWEZNQCLSA-N |
Isomerische SMILES |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
Kanonische SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)F)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2'-(Diethylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B12884390.png)


![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)

![N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12884441.png)


